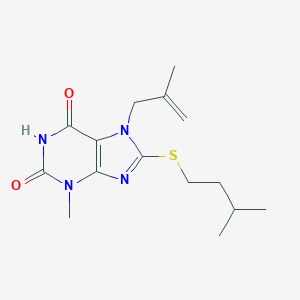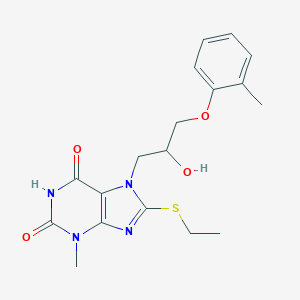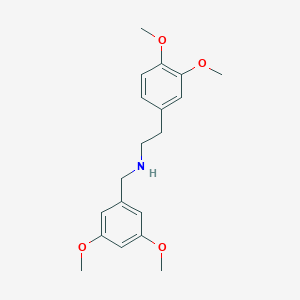![molecular formula C20H16Cl2O3 B409381 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 328022-12-4](/img/structure/B409381.png)
3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C20H15Cl3O3 and a molecular weight of 409.7 g/mol . This compound is known for its unique structure, which includes a benzo[c]chromen-6-one core with a 2,4-dichlorobenzyl group attached via an ether linkage. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of 2,4-dichlorobenzyl alcohol with a suitable benzo[c]chromen-6-one precursor under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Scientific Research Applications
3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one include:
3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has a similar structure but with a single chlorine atom at the 2-position of the benzyl group.
3-[(2,6-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one: This compound has an additional methyl group at the 4-position of the benzo[c]chromen-6-one core.
3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound features a methoxy group instead of chlorine atoms on the benzyl moiety.
These similar compounds highlight the structural diversity and potential for modification within this class of molecules, making them valuable for various research applications.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O3/c21-13-6-5-12(18(22)9-13)11-24-14-7-8-16-15-3-1-2-4-17(15)20(23)25-19(16)10-14/h5-10H,1-4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPABGOUIOCUOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B409298.png)

![5-(4-chloroanilino)-3-(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409300.png)
![5-(4-chloroanilino)-3-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409302.png)
![8-(2,4-dichlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B409303.png)
![8-[1,1'-biphenyl]-4-yl-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B409304.png)
![3-Piperidin-1-yl-5-m-tolylamino-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409305.png)
![3,5-di(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409306.png)
![5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409307.png)
![3-(4-morpholinyl)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409310.png)
![Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B409313.png)

![8-[(Anilinocarbonyl)oxy]octyl phenylcarbamate](/img/structure/B409318.png)

